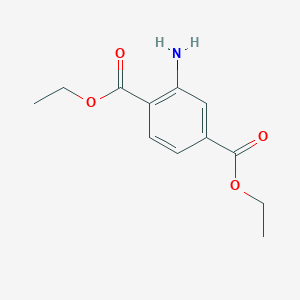

Diethyl 2-aminoterephthalate

Description

Contextualization within Aromatic Aminoterephthalate Chemistry

Diethyl 2-aminoterephthalate belongs to the broader class of aromatic aminoterephthalates, which are derivatives of terephthalic acid. cymitquimica.com This family of compounds is characterized by a central benzene (B151609) ring with two carboxyl groups (or their ester derivatives) at positions 1 and 4, and at least one amino group substituent. cymitquimica.com The parent compound, 2-aminoterephthalic acid, is a foundational molecule in this class, widely used as an organic linker in materials science. cymitquimica.comugent.be

The synthesis of this compound is often achieved through the reduction of its nitro precursor, diethyl 2-nitroterephthalate. berkeley.edu A common laboratory method involves dissolving diethyl 2-nitroterephthalate in a solvent like dry tetrahydrofuran (B95107) and hydrogenating it using a palladium on charcoal (Pd/C) catalyst under hydrogen pressure. This process yields this compound with high efficiency. berkeley.edu Conversely, this compound can be hydrolyzed using a base such as sodium hydroxide (B78521), followed by acidification, to produce 2-aminoterephthalic acid, demonstrating its role as a direct precursor to this key linker molecule. berkeley.edu The ester groups in compounds like this compound and its methyl analogue, Dimethyl 2-aminoterephthalate, offer different solubility profiles and reactivity compared to the parent dicarboxylic acid, making them useful in specific synthetic contexts. ugent.bechemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 27210-70-4 | C₁₂H₁₅NO₄ | 237.26 |

| 2-Aminoterephthalic acid | 10312-55-7 | C₈H₇NO₄ | 181.15 |

| Dimethyl 2-aminoterephthalate | 5372-81-6 | C₁₀H₁₁NO₄ | 209.20 |

Significance of Aminoterephthalate Ester Derivatives in Advanced Materials and Organic Synthesis Research

The primary significance of aminoterephthalate esters like this compound in academic research lies in their role as precursors to linkers for creating Metal-Organic Frameworks (MOFs). acs.orgresearchgate.netrsc.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. researchgate.net The 2-aminoterephthalate ligand, derived from its ester form, is a popular choice for building MOFs because the free amine (-NH₂) group provides a site for further chemical reactions, a process known as post-synthetic modification. berkeley.eduresearchgate.net

This ability to functionalize the MOF after its initial construction allows researchers to tailor the material's properties for specific applications. researchgate.net For instance, the incorporation of amine groups has been demonstrated to enhance carbon dioxide uptake in porous frameworks. berkeley.edu MOFs such as IRMOF-3 (Zn₄O(BDC-NH₂)₃) and NH₂-MIL-53(Al) are well-known examples that utilize the 2-aminoterephthalate linker and exhibit potential in gas storage and catalysis. berkeley.eduugent.bemdpi.com

In the realm of organic synthesis, aminoterephthalate esters are versatile intermediates. atomfair.com Dimethyl 2-aminoterephthalate, a close analogue of the diethyl ester, is used as a precursor for fluorescent dyes, coordination polymers, and as an intermediate in the synthesis of pharmaceuticals. chemicalbook.comatomfair.com These esters can undergo various chemical transformations, such as the reaction of Dimethyl 2-aminoterephthalate with cyclic ketones to form N-cycloalkyl-2-aminoterephthalic acids, which are then used to create further functionalized MOFs. researchgate.net

Overview of Current Research Trajectories Involving this compound and Analogues

Current research involving this compound and its analogues is predominantly focused on the development of novel functional materials and catalysts. A major research trajectory is the design and synthesis of new MOFs with precisely controlled properties. This includes using aminoterephthalate linkers to create frameworks and then modifying the amine group to fine-tune the material's characteristics for applications ranging from gas separation to chemical sensing. acs.orgresearchgate.net

One active area of investigation is catalysis. MOFs constructed from 2-aminoterephthalate, such as Al-MIL-101-NH₂, have been shown to act as effective and reusable solid basic catalysts in liquid-phase organic reactions, including the Knoevenagel condensation. ugent.befau.de In such studies, soluble linker analogues like Dimethyl 2-aminoterephthalate are often synthesized and tested as homogeneous catalysts to highlight the superior activity and stability conferred by the MOF structure. fau.de

Another significant research direction is in the field of photocatalysis. Scientists are exploring the photophysical properties of aminoterephthalate derivatives to develop MOFs capable of absorbing visible light. acs.org The goal is to create materials that can harness solar energy to drive important chemical reactions, such as the reduction of carbon dioxide. acs.org Furthermore, research continues into the synthesis of various analogues to expand the library of functional molecules. For example, Dimethyl 2-aminoterephthalate is a starting material for creating more complex derivatives, including imidazotetrazinones and aminoquinazolines with potential biological activities. chemicalbook.com

| Research Area | Aminoterephthalate Derivative Used | Application/Finding | Reference |

|---|---|---|---|

| MOF Synthesis | 2-Aminoterephthalic acid (from this compound) | Used as an organic linker to build IRMOF-3 for studies on framework dynamics and gas uptake. | berkeley.edu |

| Solid Base Catalysis | Dimethyl 2-aminoterephthalate (linker analogue) | Used as a homogeneous control to show the enhanced catalytic activity of MOFs (e.g., Al-MIL-101-NH₂) in Knoevenagel condensations. | fau.de |

| Post-Synthetic Modification | Dimethyl 2-aminoterephthalate | Starting material to synthesize N-cycloalkyl-2-aminoterephthalic acids for functionalizing UiO-66-NH₂ MOFs. | researchgate.net |

| Photocatalysis | 2-Aminoterephthalic acid | Studied as a linker model to create MOFs that absorb in the visible range for potential solar energy applications. | acs.org |

| Organic Synthesis | Dimethyl 2-aminoterephthalate | Intermediate in the preparation of imidazotetrazinones and aminoquinazolines. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-aminobenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFDXMSSBFNAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Diethyl 2 Aminoterephthalate

Precursor-Based Synthetic Routes to Diethyl 2-aminoterephthalate

The synthesis of this compound typically begins with a precursor molecule that is chemically modified to introduce the desired functional groups. The most common strategies involve the reduction of a nitro group or the esterification of a carboxylic acid.

Reduction of Diethyl 2-nitroterephthalate

A prevalent method for synthesizing this compound is through the reduction of its nitro precursor, diethyl 2-nitroterephthalate. This transformation can be achieved using various reducing agents and reaction conditions, offering flexibility in process design.

One common approach involves catalytic hydrogenation. For instance, diethyl 2-nitroterephthalate can be dissolved in a solvent like dry tetrahydrofuran (B95107) and subjected to hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. berkeley.edu This reaction is typically carried out under pressure and at room temperature for an extended period to ensure complete conversion. berkeley.edu The catalyst is then removed by filtration to yield this compound. berkeley.edu Yields for this method can be quite high, with reports of up to 94%. berkeley.edu

Alternatively, a classic method for nitro group reduction utilizes iron powder in the presence of an acidic medium, such as ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. chemicalbook.comgoogle.com The reaction is heated to reflux, and the nitro compound, dissolved in ethanol, is added gradually. chemicalbook.comgoogle.com This method is known for its efficiency and can produce near-quantitative yields of the desired amine. chemicalbook.comgoogle.com While effective, this method's industrial application can be hampered by the production of iron-containing waste. google.com

Recent research has also explored more environmentally friendly and selective methods. For example, gold nanoparticles supported on metal-organic frameworks (MOFs) have been shown to effectively catalyze the reduction of nitro groups in the presence of other reducible functional groups like esters. uantwerpen.be This highlights the potential for developing greener synthetic pathways. uantwerpen.be

| Precursor | Reagents | Solvent | Conditions | Yield |

| Diethyl 2-nitroterephthalate | H₂, 10% Pd/C | Tetrahydrofuran | 5 bar H₂, Room Temp, 24h | 94% berkeley.edu |

| Diethyl 2-nitroterephthalate | Fe, NH₄Cl | Ethanol/Water | Reflux, 30 min | 99.1% chemicalbook.comgoogle.com |

Esterification Approaches to 2-aminoterephthalic Acid Derivatives

Another synthetic pathway to this compound involves the direct esterification of 2-aminoterephthalic acid. This method is fundamental in organic synthesis, though it requires careful control to manage the reactivity of both the amino and carboxylic acid groups.

The esterification process typically involves reacting 2-aminoterephthalic acid with ethanol in the presence of a strong acid catalyst. The catalyst protonates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the ethanol. This reaction is often driven to completion by removing the water formed during the reaction. While a direct and straightforward approach, the presence of the free amino group can sometimes lead to side reactions, necessitating protective group strategies in more complex syntheses.

Functionalization and Derivatization Strategies of the Amino and Ester Moieties

The presence of both an amino group and two ester functionalities makes this compound a versatile scaffold for further chemical modification. These modifications can be targeted to either the nitrogen atom or the ester groups, allowing for the synthesis of a wide array of derivatives.

N-Alkylation and Amine Modification Reactions (e.g., Methylation)

The amino group of this compound can undergo N-alkylation to introduce various alkyl substituents. However, direct alkylation of aromatic amines can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products. unive.it

One approach to achieve controlled N-alkylation involves a two-step process. First, the amino group is acylated to form an amide, which can then be alkylated under basic conditions using an alkyl halide, such as dimethyl sulfate. psu.edu The acyl group can subsequently be removed if the primary or secondary amine is the desired product. Cesium carbonate is often used as the base in these reactions, along with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in a solvent such as dimethylformamide (DMF). psu.edu

More direct methods for methylation have also been explored, utilizing reagents like methyl iodide or methyl chloride for post-assembly modification of molecules containing amine functionalities. acs.org Additionally, reductive amination provides another route for N-alkylation. researchgate.net

| Reagent | Conditions | Product Type |

| Dimethyl sulfate, Cs₂CO₃, TBAI | DMF, overnight | N-methylated amide psu.edu |

| Methyl iodide or Methyl chloride | Post-assembly alkylation | Quaternary ammonium salts acs.org |

| Cyclic ketones (e.g., cyclopentanone) | Reductive amination | N-cycloalkyl derivatives researchgate.net |

Acylation and Amide Bond Formation Reactions

The amino group of this compound is readily acylated to form amides. This is a fundamental transformation in organic synthesis, often employed to create more complex molecules or to protect the amino group during other reactions. libretexts.org

Acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). libretexts.org For instance, treatment with acetic anhydride results in the formation of the corresponding acetamide (B32628) derivative. psu.edu For more sensitive substrates or to avoid harsh conditions, various coupling reagents can be used to facilitate amide bond formation between the amine and a carboxylic acid. organic-chemistry.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. researchgate.net The formation of an amide bond is a key step in the synthesis of many pharmaceuticals and functional materials. nih.gov

Diazotization and Subsequent Transformations (e.g., coupling with diethylaniline)

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. numberanalytics.combyjus.com This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. researchgate.net

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. researchgate.net One of the most common applications is in azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as N,N-diethylaniline. researchgate.netbeilstein-journals.org This reaction forms an azo compound, which is characterized by the -N=N- linkage connecting the two aromatic rings. researchgate.net These azo compounds are often highly colored and form the basis of many synthetic dyes. google.dj The coupling reaction with N,N-diethylaniline typically occurs at the para position of the aniline (B41778) ring due to the strong activating and directing effect of the diethylamino group. researchgate.net

| Reaction | Reagents | Intermediate/Product | Significance |

| Diazotization | NaNO₂, HCl (aq) | Diazonium salt | Versatile synthetic intermediate numberanalytics.combyjus.comresearchgate.net |

| Azo Coupling | Diazonium salt, N,N-Diethylaniline | Azo dye | Synthesis of colored compounds researchgate.netgoogle.dj |

Formation of Schiff Base Complexes and Related Adducts

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. This compound, possessing a primary amino group, readily reacts with various aldehydes and ketones to form Schiff base ligands. These ligands are crucial in coordination chemistry, as they can form stable complexes with a wide range of metal ions.

The formation of Schiff base metal complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol. chemmethod.comajchem-a.com The reaction is typically carried out under reflux with stirring for several hours to ensure completion. chemmethod.com The resulting metal complexes can then be isolated by filtration and purified by recrystallization. chemmethod.comajchem-a.com

The synthesis of Schiff bases and their metal complexes is a versatile method for creating novel materials with diverse applications. For instance, Schiff base complexes have been investigated for their catalytic activity, with some showing promise in promoting various organic transformations. nih.gov The structure and properties of the resulting metal complex are influenced by the nature of the metal ion and the specific aldehyde or ketone used to form the Schiff base ligand.

A variety of metal complexes have been synthesized from Schiff base ligands derived from compounds similar in structure to this compound. These include complexes of iron, copper, nickel, cobalt, and vanadium. chemmethod.comnih.gov The characterization of these complexes is typically performed using techniques such as Fourier-transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, and single-crystal X-ray crystallography. nih.gov

Table 1: Examples of Schiff Base Metal Complexes

| Metal Ion | Aldehyde/Ketone | Resulting Complex Type | Reference |

|---|---|---|---|

| Vanadyl(IV) | Pyridoxal | Mononuclear Complex | chemmethod.com |

| Iron(III) | o-Vanillin | Mononuclear Complex | nih.gov |

| Copper(II) | o-Vanillin | Mononuclear Complex | nih.gov |

| Palladium(II) | Salicylaldehyde | Mononuclear Complex | ajchem-a.com |

Hydrolysis and Transesterification Pathways of Aminoterephthalate Esters

The ester groups of this compound are susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry.

Hydrolysis:

Hydrolysis of this compound involves the cleavage of the ester linkages by water to yield 2-aminoterephthalic acid and ethanol. This reaction can be catalyzed by either an acid or a base. The mechanism under both conditions involves the nucleophilic attack of water on the carbonyl carbon of the ester.

Recent studies have shown that the hydrolysis of similar diesters, like dimethyl phthalate, can proceed through a two-step transition state mechanism in neutral water. researchgate.net The presence of metal-organic frameworks (MOFs) can also catalyze the hydrolysis of phosphate (B84403) esters, which are structurally related to terephthalate (B1205515) esters. acs.org For example, the MOF UiO-66-NH2, which is synthesized from 2-aminoterephthalic acid, has been shown to be an effective catalyst for the hydrolysis of dimethyl p-nitrophenyl phosphate (DMNP). acs.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to produce a new terephthalate ester and ethanol. This reaction is reversible and is often driven to completion by removing the more volatile alcohol (in this case, ethanol) by distillation. wikipedia.org

Both acid and base catalysts can be employed for transesterification. wikipedia.orgmasterorganicchemistry.com The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. wikipedia.org Transesterification is a key reaction in the synthesis of polyesters, where a diester reacts with a diol. wikipedia.org It has also been utilized in the synthesis of various specialty chemicals. evitachem.comgoogle.com

Table 2: Comparison of Hydrolysis and Transesterification of this compound

| Transformation | Reagent | Product(s) | Catalyst |

|---|---|---|---|

| Hydrolysis | Water | 2-Aminoterephthalic acid, Ethanol | Acid or Base |

| Transesterification | Alcohol (R-OH) | Di-alkyl 2-aminoterephthalate, Ethanol | Acid or Base |

Green Chemistry Principles in Aminoterephthalate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu These principles are increasingly being applied to the synthesis of aminoterephthalate esters to create more environmentally benign processes.

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. acs.orgmsu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org The concept of atom economy, developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org Catalysts are preferred as they can be recycled and are often more selective, leading to fewer side products. nih.gov

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with safer alternatives like water or bio-based solvents. nih.gov Solvent-free reactions are also a key aspect of green chemistry. core.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency. athensjournals.gr

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources rather than depleting fossil fuels. acs.orgathensjournals.gr

One approach to a greener synthesis of aminoterephthalates involves the catalytic hydrogenation of the corresponding nitroterephthalate. A method for producing dimethyl aminoterephthalate uses catalytic hydrogenation of dimethyl nitroterephthalate in isopropanol, achieving a high conversion rate and product purity. google.com This process can be considered greener as it avoids harsher reducing agents that generate more waste.

Furthermore, the use of biocatalysts, such as enzymes, aligns with green chemistry principles as they are highly specific, often eliminating the need for protecting groups and reducing waste. acs.org Research into enzymatic esterification and amidation reactions is an active area in the development of greener synthetic methods.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Aminoterephthalate Synthesis |

|---|---|

| Waste Prevention | Designing reaction pathways with minimal byproducts. acs.orgmsu.edu |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |

| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. acs.orgcore.ac.uk |

| Safer Solvents | Employing less hazardous solvents or solvent-free conditions. nih.govcore.ac.uk |

| Energy Efficiency | Utilizing methods like microwave synthesis to reduce energy consumption. athensjournals.gr |

| Renewable Feedstocks | Exploring bio-based starting materials. acs.orgathensjournals.gr |

Coordination Chemistry and Metal Organic Framework Mof Research

Diethyl 2-aminoterephthalate and its Derivatives as Ligand Precursors for Coordination Polymers and MOFs

This compound serves as a pro-ligand, which, after hydrolysis of its ester groups to carboxylic acid groups, becomes 2-aminoterephthalic acid (H2ABDC). This resulting molecule is a bifunctional organic linker, possessing both carboxylate and amine functionalities that can coordinate with metal ions. sigmaaldrich.com The presence of the amino group is particularly significant as it can act as a Lewis base site, enhancing the selective adsorption of molecules like carbon dioxide. rsc.org Furthermore, this amino group provides a reactive site for post-synthetic modification, allowing for the tailoring of the MOF's properties after its initial formation. nih.govmdpi.com

The versatility of the aminoterephthalate ligand is demonstrated by its ability to form coordination polymers with a variety of metal ions, including lanthanides, by employing methods such as hydrothermal synthesis. pure-synth.comscientificlabs.com The resulting structures and their properties are heavily influenced by the coordination environment and the specific metal ion used.

Synthesis and Structural Elucidation of Aminoterephthalate-Based MOFs

The synthesis of aminoterephthalate-based MOFs is a rich area of research, with various methods developed to control the resulting structure and properties. The characterization of these materials relies on techniques such as powder X-ray diffraction (PXRD) to determine the crystalline phase, and single-crystal X-ray diffraction for detailed structural elucidation. rsc.orgmdpi.commdpi.com

Hydrothermal and solvothermal syntheses are the most common methods for producing aminoterephthalate-based MOFs. rsc.orgmdpi.com These techniques involve heating a mixture of the metal salt and the 2-aminoterephthalic acid ligand in a sealed vessel, with water or an organic solvent, respectively. For instance, novel amino-functionalized MOFs, such as Mg-ABDC, Co-ABDC, and Sr-ABDC, have been successfully synthesized using solvothermal reactions. rsc.org Similarly, iron(III) aminoterephthalate MOFs, including the well-known MIL-101-NH2, MIL-88B-NH2, and MIL-53-NH2, have been prepared through microwave-assisted hydro/solvothermal reactions, which can rapidly evaluate the influence of various reaction parameters. nih.govnih.gov Modulated hydrothermal synthesis, using water as the solvent, has been highlighted as a greener alternative to traditional solvothermal methods that often employ toxic solvents like N,N-dimethylformamide (DMF). nih.govacs.org

Table 1: Examples of Aminoterephthalate-Based MOFs and their Synthesis Methods

| MOF Name | Metal Ion | Synthesis Method | Reference |

|---|---|---|---|

| Mg-ABDC | Mg | Solvothermal | rsc.org |

| Co-ABDC | Co | Solvothermal | rsc.org |

| Sr-ABDC | Sr | Solvothermal | rsc.org |

| MIL-101-NH2 | Fe | Microwave-assisted hydro/solvothermal | nih.govnih.gov |

| MIL-88B-NH2 | Fe | Microwave-assisted solvothermal | nih.govnih.gov |

| MIL-53-NH2 | Fe | Microwave-assisted hydrothermal | nih.govnih.gov |

| Hf-UiO-NH2_H2O | Hf | Modulated Hydrothermal | nih.govacs.org |

| Cu-MOFs | Cu | Solvothermal | rsc.org |

| Zn2(NH2-BDC)2(DABCO) | Zn | Room-temperature | nih.gov |

While elevated temperatures are common in MOF synthesis, room-temperature methods offer a more energy-efficient and facile alternative. mdpi.comnih.gov The inclusion of an amine group on the terephthalic acid linker has been shown to facilitate the aqueous synthesis of MOFs at room temperature through a process known as biomimetic mineralization. acs.orgnih.gov This approach has been successfully applied to create zinc(II) MOFs. acs.orgnih.gov Furthermore, isomers of zinc-based MOFs with the formula Zn2(X)2(DABCO) (where X is 2-aminoterephthalic acid) have been synthesized rapidly at room temperature, demonstrating that different crystal structures (isomers) can be obtained under ambient conditions. nih.govresearchgate.net

The choice of solvent plays a critical role in determining the final topology (the way atoms are connected) and crystallinity of the resulting MOF. researchgate.net For instance, in the room-temperature synthesis of Zn2(BDC)2(DABCO) isomers, the solvent was found to be a key factor in directing the formation of either a Kagome lattice or a tetragonal topology. researchgate.net The solvent can act as a template, influencing the self-assembly process of the metal ions and organic linkers. researchgate.net

In the synthesis of iron(III) aminoterephthalate MOFs, the reaction medium was identified as a major variable affecting the phase selectivity. mdpi.com For example, using water as the solvent in microwave-assisted synthesis can yield pure MIL-101-NH2 at lower temperatures and concentrations, while MIL-53-NH2 is formed at higher concentrations. mdpi.com In contrast, ethanol (B145695) as a solvent predominantly leads to the formation of MIL-88B-NH2. nih.gov The use of N,N-dimethylformamide (DMF) can also promote the formation of specific topologies, such as NH2-MIL-101(Al), by influencing the reaction kinetics and thermodynamics. nih.gov

The coordination of the aminoterephthalate ligand to different metal ions results in a variety of structural motifs. Single-crystal structure analysis has revealed that in Mg-ABDC and Co-ABDC, the metal centers coordinate with the ligand to form two-dimensional layered structures. rsc.org In contrast, Sr-ABDC forms a three-dimensional framework. rsc.org The coordination environment of the metal ion, including the number of coordinated solvent molecules, also plays a crucial role in the final structure. ekb.eg The inherent stability of a MOF is directly related to the strength of the coordination bond between the ligand and the metal cluster. researchgate.net For example, three different coordination modes of 2-aminoterephthalate have been observed in cadmium coordination polymers, leading to distinct network topologies. researchgate.net

Influence of Solvent on MOF Topology and Crystallinity

Post-Synthetic Modification (PSM) of Amine-Functionalized MOFs

A significant advantage of incorporating the 2-aminoterephthalate linker into MOFs is the presence of the reactive amine group, which allows for post-synthetic modification (PSM). nih.govmdpi.com PSM involves the chemical modification of the MOF after its initial synthesis, enabling the introduction of new functional groups and the tuning of the material's properties without altering the underlying framework. ekb.eg

The amine functionality is a versatile handle for a range of chemical reactions. For example, the amine groups in IRMOF-3, a zinc aminoterephthalate MOF, have been successfully reacted with acetic anhydride (B1165640) to form an amide-functionalized framework. nih.gov This approach has been extended to include reactions with various electrophiles like other anhydrides and isocyanates. nih.gov PSM of amine-functionalized MOFs has also been achieved using diketene (B1670635) to introduce β-amidoketone arms and through reactions with aldehydes to form imine bonds, which can tune the solubility and porosity of the material. griffith.edu.aursc.org

Covalent Grafting of Organic Molecules onto Linkers

Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionalities into MOFs that might not be stable under the initial MOF synthesis conditions. rsc.org The amino group of the 2-aminoterephthalate linker is a versatile anchor for a wide range of covalent reactions. nih.gov This allows for the precise chemical tailoring of the MOF's interior surface.

A frequent PSM reaction involves the transformation of the amine into an amide or urea (B33335). For instance, in UiO-66-NH₂, the amino groups can be reacted with various acid anhydrides. rsc.org Studies have shown that for smaller reagents like acetic anhydride, a complete conversion (100%) to the corresponding amide (UiO-66-NHCOCH₃) can be achieved. rsc.orgresearchgate.net Similarly, isocyanates are highly reactive toward the amine, yielding urea functionalities without generating byproducts. researchgate.netacs.org For example, reacting Al-MIL-101-NH₂ with phenyl isocyanate resulted in the conversion of 86% of the amino groups into phenylurea units, which significantly enhanced the material's stability in water. researchgate.net

Other covalent modifications include:

Imine Formation: Reaction with aldehydes to form imines, which can be subsequently reduced to secondary amines. researchgate.netmdpi.com

Azide (B81097) Conversion: The amino group can be converted to an azide group, which can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

Epoxide Ring-Opening: The amine can react with epoxides to install hydroxy-amine functionalities.

These grafting strategies allow for the introduction of a diverse array of chemical groups, including alkyl chains, aromatic rings, and other catalytically active or selective moieties, thereby fine-tuning the MOF's properties. mdpi.comacs.org

Anchoring of Metal Complexes within MOF Structures

The functional amine on the 2-aminoterephthalate linker can also be used to immobilize entire metal complexes within the MOF's pores. This strategy creates well-defined, isolated catalytic sites, combining the advantages of homogeneous catalysis (high activity and selectivity) with heterogeneous catalysis (ease of separation and reusability). tesisenred.netacs.org

The process typically involves a two-step approach:

Ligand Installation: The amine group of the parent MOF (e.g., UiO-66-NH₂) is first modified to create a chelating ligand. This can be achieved by reacting the amine with molecules that have both a group reactive toward the amine and a separate metal-binding pocket, such as a bipyridine or a salen-type ligand.

Metallation: The newly installed chelating sites within the MOF are then exposed to a solution containing the desired metal salt, leading to the coordination of the metal ion and the formation of the final metallated MOF. tesisenred.net

This dative post-synthetic metallation has been successfully demonstrated to install various metal centers into aminoterephthalate-based MOFs without compromising the framework's structural integrity. tesisenred.netacs.org These anchored complexes are accessible for subsequent reactions and have been explored for various catalytic applications. acs.org For example, installing polyamine chains onto a zirconium-based MOF has been shown to facilitate carbon dioxide capture. acs.org This method provides a powerful route to design advanced catalysts with precisely controlled active sites.

Defect Engineering for the Sequential Installation of Functionalities

Defect engineering has emerged as a sophisticated strategy to introduce and control functionality in MOFs. rsc.org In MOFs like UiO-66, which are based on zirconium clusters, it is common to have missing linkers, creating defects. These defects are typically compensated by modulator molecules, like monocarboxylic acids, used during the synthesis. cas.czrsc.org

This inherent defectivity can be exploited for the sequential installation of functionalities. nih.gov A strategy known as sequential linker installation (SLI) allows for the precise placement of different functional groups within the MOF. acs.orgacs.org In this approach, a MOF is synthesized with a high concentration of defects or with labile linkers that can be selectively removed. The resulting open coordination sites on the metal clusters can then be used to install new functional linkers in a stepwise manner. nih.gov

For example, a MOF with unsaturated Zr₆ clusters, PCN-700, was specifically designed to allow for the subsequent insertion of linear dicarboxylate linkers by replacing terminal water or hydroxide (B78521) ligands. acs.org This technique enables the creation of multivariate MOFs where the spatial arrangement and proximity of different functionalities are precisely controlled, which is difficult to achieve through direct synthesis. acs.orgacs.org By controlling the defects, one can enhance the rate of post-synthetic ligand exchange, allowing for the rapid and quantitative introduction of bulky or catalytically active groups. nih.gov This approach has been used to systematically tune properties like the electronic band gap for photocatalysis by introducing amino-functionalized monocarboxylates at defective sites. cas.cz

Framework Mobility and Dynamics in Aminoterephthalate-Derived MOFs

The organic linkers in MOFs are not static but can exhibit dynamic motions, such as rotation and libration. mdpi.comnih.gov These dynamics are crucial as they can influence the material's properties, including guest molecule diffusion, adsorption, and mechanical behavior. mdpi.comacs.org The 2-aminoterephthalate linker, in particular, shows distinct dynamic behaviors related to its aromatic core and the appended amine group.

Aromatic Ring and Amine Group Rotation within Frameworks

The phenylene ring of the terephthalate (B1205515) linker is known to undergo rotational motion within the MOF structure. rsc.org This motion is often characterized as a π-flipping motion (180° rotation) or, at lower energies, as a smaller angular libration. mdpi.com The energy barrier for these rotations can vary significantly, from under 1 kJ/mol to nearly 50 kJ/mol, depending on the specific MOF structure and the steric environment around the linker. mdpi.com

Techniques like solid-state nuclear magnetic resonance (SSNMR) spectroscopy are instrumental in studying these dynamics. umich.eduresearchgate.net For IRMOF-3, which is built from 2-aminoterephthalate, ¹H spin-lattice relaxation studies identified two distinct motions: a low-energy libration with an activation energy of 5.0–7.5 kJ/mol, and a higher-energy π-flipping motion with an activation energy of 21 kJ/mol. mdpi.com

The presence of the amino substituent on the ring influences these dynamics. In UiO-66-NH₂, the amine group can form hydrogen bonds, which can alter the rotational energy landscape compared to the non-functionalized UiO-66. umich.edu Studies combining DIPSHIFT SSNMR experiments and DFT simulations on UiO-66 derivatives have shown that functional groups heavily modulate the rotational motion of the linker. umich.edu The dynamics are sensitive to local chemical interactions, such as hydrogen bonding from the -NH₂ group or steric repulsion from other groups, as well as temperature. umich.eduumich.edu

Pore Structure and Accessibility in Modified MOFs

The covalent modification of the 2-aminoterephthalate linker, as described in section 3.3.1, directly impacts the physical characteristics of the MOF's pores. mdpi.comrsc.org Grafting new molecules onto the linker invariably alters the pore size, volume, and surface chemistry, which in turn affects guest accessibility and adsorption properties. berkeley.eduacs.org

The extent of this impact depends on the size and nature of the grafted functional group. For example, the post-synthetic modification of Al-MIL-101-NH₂ with phenyl isocyanate led to a significant reduction in the BET surface area from 3363 m²/g to 1555 m²/g. researchgate.net This modification also reduced the mean diameter of the mesopores by 0.6 nm. researchgate.net Similarly, functionalizing MIL-68(In) with different groups (-NH₂, -Br, -NO₂) showed that the size of the substituting group had a negative influence on the surface area. royalsocietypublishing.org

Despite the reduction in pore volume and surface area, such modifications can enhance selectivity for specific guest molecules. nih.gov The introduction of functional groups can create more favorable binding sites, leading to improved uptake of certain gases at low pressures, even if the total capacity at high pressure is reduced. royalsocietypublishing.orgnih.gov For instance, grafting -NH₂ groups into MIL-68(In) was found to most effectively enhance CO₂ adsorption capacity. royalsocietypublishing.org Therefore, a trade-off often exists between maintaining high porosity and achieving enhanced selectivity or functionality through pore modification. rsc.org

Interactive Data Table: Effect of Post-Synthetic Modification on MOF Porosity

| Parent MOF | Modification Reagent | Functionalized MOF | BET Surface Area (Parent) [m²/g] | BET Surface Area (Modified) [m²/g] | Pore Diameter Reduction [nm] | Source(s) |

| Al-MIL-101-NH₂ | Phenyl Isocyanate | Al-MIL-101-URPh | 3363 | 1555 | 0.6 | researchgate.net |

| UiO-66-NH₂ | Acetic Anhydride | UiO-66-NHCOCH₃ | N/A | N/A | N/A | rsc.orgresearchgate.net |

| HMIL-121 | Various (alcohols, amines) | HMIL-121-PSM | N/A | Significant Decrease | N/A | uwo.ca |

N/A: Data not available in the cited source. The table illustrates that while specific values vary, post-synthetic modification generally leads to a decrease in surface area and pore size due to the added bulk of the functional groups.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Interactions in Aminoterephthalate Derivatives

Hydrogen bonding is a predominant force in the crystal structures of aminoterephthalate derivatives, significantly influencing their molecular packing. psu.eduuni-leipzig.de In these compounds, the amino group (-NH2) and the carboxyl groups (-COOH or -COOR) are primary sites for hydrogen bond formation. ck12.org

These interactions can lead to the formation of specific structural motifs. For example, linear 1:2 complex units can be formed through strong O-H···O hydrogen bonds, which are then associated with each other via N-H···O interactions. nih.govresearchgate.net The presence of the amino group is noted to enrich the hydrogen bonding possibilities compared to terephthalic acid itself. psu.edu

Table 1: Examples of Hydrogen Bonding Parameters in an Aminoterephthalate Derivative

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Type |

| O2—H2···O1B | 1.74 | 174 | Intermolecular |

| O3—H3···O1A | 1.742 | 173 | Intermolecular |

| N1—H1A···O1 | 2.02 (2) | 138 (3) | Intramolecular |

| N1—H2···H1B···O4 | 2.14 (3) | 168 (3) | Intermolecular |

| C—H···O | 2.42–2.57 | - | Weak Intermolecular |

Data derived from a study on 2-aminoterephthalic acid N,N-dimethylformamide disolvate. nih.govresearchgate.net

π-π Stacking Interactions in Solid-State Architectures

π-π stacking is another critical non-covalent interaction that directs the assembly of aromatic molecules like aminoterephthalate derivatives in the solid state. psu.edufrontiersin.org This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. The arrangement of these rings can be parallel-displaced or T-shaped, with the sandwich-style being generally less favorable due to electrostatic repulsion. encyclopedia.pub

In the context of aminoterephthalate compounds, π-π stacking interactions work in concert with hydrogen bonds to build up the supramolecular architecture. psu.edu For example, in certain metal-organic frameworks (MOFs) constructed with 2-aminoterephthalate, π-π stacking between aromatic rings of ligands like 1,10-phenanthroline (B135089) contributes to the formation of three-dimensional structures. psu.edu The distances between the interacting rings are typically in the range of 3.4 to 3.6 Å. psu.edu

The strength and nature of these stacking interactions can be influenced by the presence and position of substituents on the aromatic ring. sci-hub.se The interplay between π-π stacking and other non-covalent forces is a key factor in crystal engineering, allowing for the design of materials with specific packing arrangements and properties. rsc.org

Design and Formation of Supramolecular Assemblies

The design of supramolecular assemblies with aminoterephthalate derivatives leverages the predictable nature of non-covalent interactions. uib.eucore.ac.uk By carefully selecting building blocks and reaction conditions, it is possible to guide the self-assembly process towards desired architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. psu.eduresearchgate.net

Metal-organic frameworks (MOFs) are a prominent example of supramolecular assemblies where aminoterephthalate ligands are widely used. bham.ac.ukekb.eg The amino group on the terephthalate (B1205515) linker provides an additional functional site for hydrogen bonding or for post-synthetic modification, which can be used to tune the properties of the MOF. ekb.egberkeley.edu For instance, the reaction of 2-aminoterephthalic acid with various metal ions under different conditions has led to the formation of a wide range of coordination polymers with diverse topologies. researchgate.netresearchgate.net

The formation of these assemblies is a complex process influenced by factors such as:

The coordination geometry of the metal ion.

The functionality of the organic linker (e.g., the amino and carboxylate groups).

The presence of auxiliary ligands. researchgate.net

The solvent system used, which can interact with the building blocks through hydrogen bonding. nih.govresearchgate.net

These factors collectively dictate the final supramolecular structure, which can range from simple coordination complexes to intricate, porous frameworks. psu.eduresearchgate.net

Crystal Packing and Morphology in Aminoterephthalate Compounds

In the solid state, aminoterephthalate derivatives often exhibit layered or three-dimensional network structures stabilized by a combination of strong and weak hydrogen bonds and π-π stacking. researchgate.netresearchgate.net For example, the crystal structure of dimethyl 2-aminoterephthalate has been characterized, revealing a specific packing arrangement dictated by these forces. nih.govcrystallography.net

The morphology of the resulting crystals can be influenced by the packing arrangement. For instance, parallel packing of hydrogen-bonded chains can lead to crystal facets with specific hydrophobic or hydrophilic characteristics. researchgate.net Understanding the relationship between molecular interactions, crystal packing, and morphology is a central goal of crystal engineering.

Table 2: Crystallographic Data for Dimethyl 2-aminoterephthalate

| Parameter | Value |

| Formula | C10H11NO4 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 4.7721 |

| b (Å) | 16.928 |

| c (Å) | 11.841 |

| β (°) | 93.88 |

| Cell Volume (ų) | 954.3 |

Data obtained from the Crystallography Open Database for dimethyl 2-aminoterephthalate. crystallography.net

Interplay of Non-Covalent Interactions in Directed Crystal Growth

The directed growth of crystals with specific structures and properties relies on controlling the delicate balance and hierarchy of non-covalent interactions. frontiersin.orgmdpi.com In aminoterephthalate systems, the interplay between hydrogen bonding and π-π stacking is particularly significant. psu.eduresearchgate.net

Hydrogen bonds, being stronger and more directional, often act as the primary organizing force, establishing the initial framework of the molecular assembly. uni-leipzig.deck12.org π-π stacking and weaker van der Waals forces then contribute to the further stabilization and densification of the crystal packing. nih.gov The synergistic and sometimes competitive nature of these interactions determines the final crystal structure. uib.eu

For example, the introduction of an amino group to terephthalic acid not only provides sites for strong hydrogen bonds but can also modulate the electronic properties of the aromatic ring, thereby influencing the π-π stacking interactions. psu.edusci-hub.se By understanding and manipulating this interplay, researchers can aim to control polymorphism (the existence of multiple crystal forms) and engineer crystalline materials with desired characteristics for applications in areas like materials science and pharmaceuticals. researchgate.net

Catalytic Applications and Reaction Mechanisms

Diethyl 2-aminoterephthalate and its Derivatives in Heterogeneous Catalysis

While this compound itself can be explored as a molecular catalyst, its derivatives, particularly the parent 2-aminoterephthalic acid, are more commonly studied as building blocks for solid catalysts. The catalytic activity often arises from the synergistic effect of the basic amino group and the acidic carboxylic groups, or the Lewis acidic metal centers they coordinate to in larger structures.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, is frequently catalyzed by basic species. researchgate.net Aminoterephthalate-based systems have emerged as effective heterogeneous catalysts for this transformation.

Metal-Organic Frameworks (MOFs) constructed with 2-aminoterephthalate linkers, such as UiO-66-NH2 (Zr-based) and MIL-101-NH2 (Al or Cr-based), exhibit remarkable catalytic activity. acs.orgnih.gov The amino groups pendant within the MOF pores act as Brønsted basic sites, while the metal clusters (e.g., Zr-oxo clusters) can function as Lewis acid sites. This proximity of acid and base sites is believed to create a bifunctional catalyst that enhances reaction rates and selectivity. acs.org

For instance, UiO-66-NH2, which is built from zirconium nodes and 2-aminoterephthalate linkers, efficiently catalyzes the condensation of various aldehydes with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) under mild conditions. acs.org Studies have shown that the catalytic process is heterogeneous and the catalyst can be recycled without significant loss of activity. acs.org The performance of these MOFs is often superior to that of the soluble linker analogue, dimethyl 2-aminoterephthalate, indicating that the framework structure plays a crucial role in the catalytic enhancement. acs.orgnih.gov The confinement of the active sites within the MOF pores can also lead to size- and shape-selective catalysis. acs.org

The proposed mechanism often involves the activation of the aldehyde by the Lewis acidic metal center, while the amino group deprotonates the active methylene compound, facilitating the nucleophilic attack. acs.org

Table 1: Performance of Aminoterephthalate-Based Catalysts in Knoevenagel Condensation This table is generated based on data from multiple sources to illustrate typical findings.

| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) | Conditions | Source(s) |

| UiO-66-NH2 | Benzaldehyde (B42025) + Malononitrile | Benzylidene malononitrile | >90 | ~100 | 40 °C, DMF | acs.org |

| UiO-66-NH2 | Benzaldehyde + Ethyl Cyanoacetate | Ethyl (benzylidene)cyanoacetate | >90 | ~100 | 80 °C, Ethanol (B145695) | acs.orgcsic.es |

| CAU-1-NH2 | Benzaldehyde + Malononitrile | Benzylidene malononitrile | >95 | 100 | 40 °C, 7h, Ethanol | researchgate.net |

| NH2-MIL-101(Fe) | Benzyl alcohol + Malononitrile (Tandem) | Benzylidene malononitrile | 95 (alcohol conv.) | 78 (product yield) | Visible light, RT | chemrxiv.org |

The catalytic utility of aminoterephthalate-based materials extends beyond Knoevenagel condensations to a variety of other important organic reactions.

Aldol (B89426) Condensation : Similar to the Knoevenagel reaction, the aldol condensation involves the formation of a C-C bond. Amino-functionalized MOFs like UiO-66-NH2 have been investigated as catalysts for cross-aldol condensations, such as the reaction between benzaldehyde and heptanal (B48729) to produce jasminaldehyde. csic.es The bifunctional acid-base nature of UiO-66-NH2 is credited with its higher activity and selectivity compared to the non-functionalized UiO-66. csic.es DFT calculations suggest that while the mechanism is similar on both catalysts, the amino-functionalized version exhibits slightly stronger reactant adsorption and lower activation barriers, leading to higher initial activity. csic.es

Tandem Reactions : The dual functionality of aminoterephthalate MOFs makes them ideal for one-pot tandem reactions. For example, NH2-MIL-101(Fe) has been used as a bifunctional catalyst for a tandem photo-oxidation/Knoevenagel condensation. chemrxiv.org Under visible light, it acts as a photocatalyst to oxidize aromatic alcohols to aldehydes and subsequently as a base catalyst for the condensation of the in-situ generated aldehyde with an active methylene compound. chemrxiv.org

CO2 Cycloaddition : MOFs containing aminoterephthalate linkers, such as ZnMOF-1-NH2, have been employed as heterogeneous catalysts for the cycloaddition of CO2 to epoxides to form valuable cyclic carbonates. researchgate.netresearchgate.net The catalytic mechanism is proposed to involve the Lewis acidic metal sites activating the epoxide, while the basic amino groups can help in activating CO2. researchgate.net

Sulfoxidation Reactions : The same amine-functionalized zinc MOF (ZnMOF-1-NH2) has also demonstrated efficacy in catalyzing the oxidation of aryl sulfides to sulfoxides, showcasing its versatility as a multifunctional catalyst. researchgate.net

Catalysis of Knoevenagel Condensation Reactions

MOF-Supported Catalysis Utilizing Aminoterephthalate Linkers

The incorporation of 2-aminoterephthalate as a linker into MOFs provides a robust platform for engineering highly active and selective catalysts. The MOF structure offers high surface area, tunable porosity, and the ability to isolate active sites, which are all desirable features in heterogeneous catalysis.

The selective dimerization of ethylene (B1197577) to 1-butene (B85601) is a significant industrial process. MOFs functionalized with aminoterephthalate linkers have been used as supports for single-site catalysts for this transformation. In one approach, a nickel complex was anchored into the pores of an iron-based MOF, (Fe)MIL-101-NH2, which is constructed from 2-aminoterephthalate linkers. researchgate.net This was achieved through a post-synthetic modification where the amine groups of the linker react to form an imine that chelates the nickel catalyst. The resulting material, Ni@(Fe)MIL-101, proved to be a highly active and selective catalyst for the liquid-phase dimerization of ethylene to 1-butene. researchgate.net Similarly, a cobalt catalyst grafted onto UiO-66-NH2 has been synthesized and shown to be effective for ethylene oligomerization, with high activity and selectivity towards butene under optimized conditions. ciac.jl.cn

The unique electronic properties of aminoterephthalate linkers make them suitable components for photocatalytic MOFs. The amino group can act as an electron donor and modify the light-absorbing properties of the material.

CO2 Reduction : MOFs like NH2-UiO-66(Zr) have demonstrated the ability to photocatalytically reduce CO2 to formate (B1220265) under visible light irradiation, using triethanolamine (B1662121) as a sacrificial electron donor. nih.gov Photoluminescence and ESR studies have confirmed a photoinduced electron transfer from the excited 2-aminoterephthalate linker to the zirconium-oxo clusters, generating Zr(III) species that are active in the reduction of CO2. nih.gov Bimetallic versions, such as Zr/Cu-ATA, have shown even better performance due to an optimized bandgap and enhanced charge transfer. csic.es

Table 2: Performance of Aminoterephthalate-Based MOFs in Photocatalysis This table is generated based on data from multiple sources to illustrate typical findings.

| Catalyst | Reaction | Product(s) | Rate / Amount | Conditions | Source(s) |

| NH2-UiO-66(Zr) | CO2 Reduction | Formate | 26.4 µmol (g of Cat.)⁻¹ h⁻¹ | Visible light, TEOA | bucea.edu.cn |

| Zr/Cu-ATA (NH2-UiO-66 type) | CO2 Reduction | Formate | 122 µmol h⁻¹ mmol(MOF)⁻¹ | Visible light | csic.es |

| Defective UiO-66-NH2 | Overall Water Splitting | H2, O2 | 450 µmol g⁻¹ H2 (in 5h) | Simulated sunlight | researchgate.netsciopen.com |

| Ni(II)@Al-ATA | Hydrogen Evolution | H2 | 36.0 µmol h⁻¹ | - | rsc.org |

Understanding the kinetics and selectivity of reactions catalyzed by aminoterephthalate-based MOFs is crucial for optimizing their performance. The structure of the MOF, including its pore size and the nature of the active sites, plays a significant role.

In the Knoevenagel condensation, the bifunctional acid-base character of UiO-66-NH2 is key to its high activity. acs.org Kinetic studies show that the reaction is often pseudo-first-order. bucea.edu.cn The selectivity can be influenced by the size of the reactants relative to the MOF's pore apertures, demonstrating shape-selective catalysis. acs.org For example, in the condensation of different substituted benzaldehydes, substrates that are too bulky to enter the pores react much slower, confirming that the catalysis primarily occurs within the MOF framework. acs.org

For the cross-aldol condensation of benzaldehyde and propanal on UiO-66 and UiO-66-NH2, kinetic experiments revealed that the amino-functionalized material has a higher initial activity. core.ac.ukugent.be However, after a certain reaction time, the activities of both catalysts can become comparable. core.ac.uk The initial selectivity towards the cross-aldol product is significantly higher for UiO-66-NH2 (79%) compared to the parent UiO-66 (41%), indicating that the amino groups favor the reaction between the two different aldehydes over the self-condensation of propanal. core.ac.uk These findings highlight the intricate relationship between the catalyst's structure, the reaction mechanism, and the observed kinetic and selectivity profiles.

Mechanistic Studies of Reactions Involving Aminoterephthalate Compounds

Excited-State Conformational Dynamics and Their Impact on Reactivity

The photophysical properties of aminoterephthalate derivatives are of significant interest, particularly for their application as photosensitizers in materials like metal-organic frameworks (MOFs) used for visible-light photocatalysis. nih.gov The position of the amino functional group on the terephthalic acid backbone plays a critical role in determining the excited-state dynamics and, consequently, the reactivity of the molecule. nih.govacs.org Understanding these dynamics is crucial for designing and optimizing functional materials for applications such as sensing and light-emitting devices. nih.gov

Upon excitation, a π–π* transition occurs, promoting an electron to the lowest unoccupied molecular orbital (LUMO), which is distributed across the entire molecule in aminoterephthalate derivatives. nih.gov The subsequent relaxation pathways are heavily influenced by the molecule's ability to undergo conformational changes, such as intramolecular twisting around the central C–C bond axis. nih.govacs.org This rotation is, in turn, governed by an interplay of steric hindrance from the amino group and the electronic conjugation across the molecule. nih.govacs.org

In a study comparing 2-aminoterephthalic acid (the ortho isomer) with its meta-substituted counterpart, significant differences in their excited-state lifetimes were observed. nih.gov Using time-correlated single-photon counting (TCSPC), researchers found that the meta isomer exhibited a two-fold increase in its S1 excited-state lifetime compared to the ortho isomer in tetrahydrofuran (B95107) (THF). nih.gov This was attributed to restricted intramolecular twisting in the meta position due to a combination of high-energy steric and conjugation barriers. nih.govacs.org

Conversely, for the ortho isomer, femtosecond/nanosecond transient absorption spectroscopy revealed a reversible excited-state conformational change. nih.govacs.org This intramolecular rotation happens within approximately 110 picoseconds and facilitates access to a triplet state manifold. nih.govacs.org The formation of these long-lived triplet states is significant, as they can participate in various photochemical reactions. nih.gov The presence of these triplet states is supported by the sensitivity of the compounds to dissolved oxygen. nih.gov The twisting motion in the excited state allows for a spin-orbit manifold, enabling the transition into relaxed triplet states. nih.gov

The solvent environment also impacts the excited-state dynamics. For instance, the emission spectra of diaminoterephthalate derivatives show a red shift with increasing solvent polarity, indicating a more polar excited state. acs.org At low temperatures (77 K), a blue shift in the emission band is observed, which is attributed to incomplete solvation of the dipolar excited state. acs.org This behavior supports the contention that intramolecular charge transfer (ICT) is a primary process in the excited state of these molecules. acs.org

Table 1: Photophysical Data for Aminoterephthalate Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λemmax) (nm) | Excited-State Lifetime (τ) | Observation | Reference |

|---|---|---|---|---|---|---|

| 2-Aminoterephthalic Acid Derivative (ortho) | Tetrahydrofuran (THF) | 350 | Not Specified | ~110 ps (for conformational change) | Undergoes reversible excited-state conformational change via intramolecular rotation, unlocking a triplet state. | nih.govacs.org |

| 3-Aminoterephthalic Acid Derivative (meta) | Tetrahydrofuran (THF) | 350 | Not Specified | 2x longer S1 lifetime than ortho isomer | Intramolecular twisting is restricted due to high-energy steric and conjugation barriers. | nih.gov |

| Diethyl 2,5-diaminoterephthalate Derivative (R1) | Cyclohexane (CyH) | 460 | 541 | 8.0 ns | Exhibits intramolecular charge transfer (ICT). | acs.org |

| Diethyl 2,5-diaminoterephthalate Derivative (R1) | Methanol (MeOH) | 437 | 562 | 4.3 ns | Emission red-shifts with increasing solvent polarity. | acs.org |

Redox Activity and Electron Transfer Pathways

The amino group in aminoterephthalate compounds significantly influences their redox properties and enables their participation in electron transfer processes, which is a cornerstone of their use in photocatalysis. nih.gov When incorporated as organic linkers in MOFs, these compounds can act as photosensitizers, absorbing light and initiating charge transfer events. nih.govresearchgate.net

A key mechanism is linker-to-metal charge transfer (LMCT). nih.govacs.org Upon absorption of visible light, the 2-aminoterephthalate linker becomes excited and can transfer an electron to the metal node of the MOF, such as a Zr oxo cluster in NH2-UiO-66(Zr). nih.govresearchgate.net This process generates a reduced form of the metal (e.g., Zr(III)) and an oxidized linker radical. researchgate.net The reduced metal center can then participate in subsequent reduction reactions, for example, the photocatalytic reduction of CO2. researchgate.net The efficiency of these photocatalytic systems can be improved by optimizing properties like the excited-state lifetime or the LMCT efficiency. acs.org

Studies on self-assembled monolayers (SAMs) of diaminoterephthalate (DAT) derivatives have also shed light on their redox activity. acs.org Irreversible oxidation of a DAT-containing monolayer at 0.4 V was shown to trigger the formation of a new, surface-bound, quasi-reversible redox couple. acs.org This new species, likely a diimine, demonstrates the ability of the aminoterephthalate core to undergo redox transformations to form stable intermediates. acs.org

The electron transfer pathways are not always simple and can be influenced by the surrounding molecular structure. In some systems, electron transfer from an excited antenna (like the aminoterephthalate) to other parts of the molecule can provide a quenching pathway that competes with other desired processes, such as energy transfer. rsc.org Understanding and controlling these competing pathways is crucial for designing efficient molecular systems. rsc.org In complex biological and artificial systems, electron transfer can be coupled with proton transfer or occur through a series of cofactors, and the protein or framework structure plays a critical role in directing this flow of electrons. nih.govnrel.govacs.org

Identification of Intermediates and Transition States

The mechanism of a chemical reaction is defined by the pathway from reactants to products, which includes highly unstable, fleeting arrangements of atoms known as transition states and more stable, but still transient, species called intermediates. solubilityofthings.commasterorganicchemistry.com A transition state represents the highest energy point on a reaction coordinate, a configuration where bonds are partially broken and formed. solubilityofthings.comscirp.org Intermediates, conversely, are species that exist in local energy minima between transition states and can sometimes be isolated or detected spectroscopically. solubilityofthings.comacs.org

In reactions involving aminoterephthalate compounds, identifying these transient species is key to understanding the reaction mechanism. For instance, in the excited state of 2-aminoterephthalic acid derivatives, a twisted intramolecular charge transfer (TICT) state can be considered a key intermediate. The molecule undergoes rotation around a C-C bond to reach this conformation, which then leads to the formation of a triplet state. nih.gov This triplet state is itself a crucial, longer-lived intermediate that can drive subsequent chemical reactions. nih.gov

In the context of redox reactions, the oxidized linker radical and the reduced metal center (e.g., Zr(III)) formed during LMCT are identifiable intermediates in the photocatalytic cycle of MOFs. researchgate.net Furthermore, the electrochemical oxidation of diaminoterephthalate (DAT) monolayers leads to the formation of a diimine species, which has been identified as a stable, surface-bound redox intermediate. acs.org

In some cases, reactions may proceed through multiple transition states. rsc.org For example, studies on related Knoevenagel condensation reactions catalyzed by amino-functionalized MOFs suggest a mechanism involving several steps. rsc.org The first step is the deprotonation of an active methylene group by the basic amino group of the linker, forming a carbanion intermediate. rsc.org This carbanion then acts as a nucleophile, attacking an aldehyde in a subsequent step, which involves its own transition state. rsc.org While direct identification of transition states is experimentally challenging due to their extremely short lifetimes (femtoseconds), their structures and energies can be predicted using computational methods like density functional theory (DFT). masterorganicchemistry.com These calculations, combined with experimental detection of intermediates, allow for the detailed mapping of reaction pathways. nih.gov

Advanced Spectroscopic and Computational Investigations

Modern Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of diethyl 2-aminoterephthalate in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the ethyl ester groups. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons appear as distinct multiplets. For instance, one study reported peaks at 7.77 ppm (doublet, J = 8.3 Hz), 7.39 ppm (doublet, J = 1.4 Hz), and 7.02 ppm (doublet of doublets, J = 8.3 Hz, J = 1.6 Hz). rsc.org The ethyl groups give rise to a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their exact chemical shifts being influenced by the solvent used. carlroth.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show signals for the two carbonyl carbons of the ester groups, the six aromatic carbons, and the two carbons of the ethyl groups (methyl and methylene). The chemical shifts of these carbons are indicative of their electronic environment within the molecule.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H (in DMSO-d₆) | 7.77 | d | 8.3 | Aromatic CH |

| 7.39 | d | 1.4 | Aromatic CH | |

| 7.02 | dd | 8.3, 1.6 | Aromatic CH | |

| ¹H (general) | ~4.3 | q | ~7.1 | -OCH₂CH₃ |

| ~1.3 | t | ~7.1 | -OCH₂CH₃ | |

| ¹³C (predicted) | ~168 | s | - | C=O |

| ~165 | s | - | C=O | |

| ~115-150 | m | - | Aromatic C | |

| ~60, ~14 | m | - | -OCH₂CH₃ |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. epa.gov The FT-IR spectrum of solid this compound, often measured as a KBr pellet, displays several characteristic absorption bands. nih.gov

Key vibrational modes include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. chemrxiv.orgresearchgate.net The carbonyl (C=O) stretching vibration of the ester groups gives rise to a strong absorption band. Additionally, C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bending and stretching vibrations, are observed in the fingerprint region of the spectrum. nist.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3300-3500 | N-H stretching (asymmetric and symmetric) | chemrxiv.orgresearchgate.net |

| ~1700 | C=O stretching (ester) | researchgate.net |

| ~1614 | Asymmetric COO stretching | researchgate.net |

| ~1377 | Symmetric COO stretching | researchgate.net |

| ~1250 | C-N stretching | researchgate.net |

| ~1100-1300 | C-O stretching (ester) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. sigmaaldrich.com The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as ethanol (B145695), typically shows absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl and amino groups. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Photoluminescence studies reveal the emission properties of the compound upon excitation with UV light. mdpi.com Some studies on related aminoterephthalate compounds have shown that they can exhibit fluorescence, with the emission wavelength being dependent on the molecular structure and environment. chemrxiv.orgresearchgate.net The photoluminescent properties are crucial for applications in materials science, such as in the development of fluorescent probes or light-emitting materials. rsc.org

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition profile of this compound. torontech.com By heating a sample at a controlled rate and monitoring its mass loss over time, TGA can determine the temperatures at which the compound starts to decompose. researchgate.net In some cases, TGA is coupled with Evolved Gas Analysis (EGA), where the gases released during decomposition are identified using techniques like mass spectrometry or FT-IR spectroscopy. researchgate.netrsc.org This provides a more complete picture of the thermal decomposition process, including the nature of the fragments lost at each stage. For instance, initial mass loss might correspond to the loss of the ethyl groups, followed by the decarboxylation and eventual breakdown of the aromatic ring at higher temperatures.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of materials. thermofisher.commeasurlabs.comhawaii.edu While these techniques are not typically used to study the this compound molecule itself, they are invaluable for characterizing materials synthesized from it, such as metal-organic frameworks (MOFs) or polymers. rsc.orgresearchgate.net SEM provides high-resolution images of the surface topography of these materials, revealing details about particle size, shape, and aggregation. jeolusa.com Cryo-TEM can be used to observe the structure of nanomaterials derived from this compound in a near-native, hydrated state.

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that measures the characteristic time a fluorophore remains in an excited state before emitting a photon. renishaw.com This fluorescence lifetime is not dependent on the concentration of the fluorophore but is highly sensitive to the molecule's local micro-environment. renishaw.comsemi.ac.cn Consequently, FLIM can be used to probe a range of properties, including pH, ion concentration, molecular binding, and changes in molecular conformation. renishaw.com

While specific FLIM studies on this compound are not extensively documented, the technique offers significant potential for investigating this compound and its derivatives. The fluorescence of aminoterephthalate-based molecules is known to be sensitive to solvent polarity and conformational changes, suggesting that FLIM could provide spatially resolved maps of these interactions within various systems. acs.org For instance, FLIM could be employed to visualize the binding of this compound within metal-organic frameworks (MOFs) or to monitor local environmental changes, such as viscosity or polarity, in real-time. The technique's ability to distinguish fluorophores with similar spectra and its insensitivity to intensity artifacts make it an ideal tool for complex biological and material science applications. semi.ac.cnnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides indispensable tools for understanding the intrinsic properties of this compound. These methods allow for the detailed exploration of its electronic structure, excited states, and reaction energetics, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For the 2-aminoterephthalate scaffold, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict its ground-state geometry and electronic characteristics. scirp.orgscirp.org

These studies reveal how the geometry of the aminoterephthalate molecule is influenced by factors such as substituent effects and interactions with other molecules or ions. For example, calculations on 2-aminoterephthalic acid (H₂ATA) and its sodium salts have shown significant changes in the C-N bond lengths and the bond angles of the amino group upon salt formation. scirp.orgscirp.org The C-N bond length in the tetrasodium (B8768297) salt was found to be 0.055 Å larger than in the disodium (B8443419) salt, indicating a change in the electronic distribution upon ion coordination. scirp.orgscirp.org Such computational geometry optimization provides a foundational understanding of the molecule's stable conformations.

Table 1: Selected Optimized Geometrical Parameters for 2-Aminoterephthalate and its Sodium Salts (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | H₂ATA | Na₂ATA | Na₃ATA | Na₄ATA |

| Bond Length (Å) | C-N | - | 1.391 | 1.432 | 1.446 |

| Cring-C | - | 1.509 | 1.515 | 1.520 | |

| Bond Angle (º) | NH₂ | - | 119.98 | 111.80 | 111.80 |

| Data sourced from a computational study on 2-aminoterephthalic acid (H₂ATA) and its salts, which serves as a model for the core structure of this compound. scirp.orgscirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronically excited states of molecules. rsc.orgresearchgate.net It is used to calculate vertical excitation energies, which correspond to UV-visible absorption spectra, and to analyze the nature of electronic transitions. scirp.orgrsc.org

For the 2-aminoterephthalate system, TD-DFT calculations have been crucial in understanding its photophysical behavior. scirp.orgscirp.org Studies on 2-aminoterephthalic acid have shown that its UV-visible absorption involves transitions from the highest occupied molecular orbital (HOMO) to higher unoccupied molecular orbitals. scirp.org Specifically, a major transition is observed between the HOMO and the LUMO+1, with a calculated energy gap that indicates the molecule's reactivity. scirp.org Furthermore, TD-DFT calculations on aminoterephthalate derivatives have supported the presence of excited-state charge transfer (CT) character, where excitation leads to a redistribution of electron density from the amine-containing ring to the rest of the molecule. acs.org This CT character is fundamental to the molecule's application in photocatalysis and light-emitting devices. acs.org

Table 2: Frontier Molecular Orbital Energetic Parameters (Gas Phase)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE_gap, eV) |

| H₂ATA | -5.73 | -1.87 | 3.86 |

| Na₂ATA | -4.43 | -0.19 | 4.24 |

| Na₃ATA | -4.01 | 0.49 | 4.50 |

| Na₄ATA | -3.61 | 1.09 | 4.70 |

| Data from a TD-DFT study on 2-aminoterephthalic acid (H₂ATA) and its sodium salts. The HOMO-LUMO gap is an indicator of chemical reactivity. scirp.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This method allows for the investigation of donor-acceptor interactions, also known as delocalization effects, which are key to understanding molecular stability and reactivity. uni-muenchen.dewisc.edu